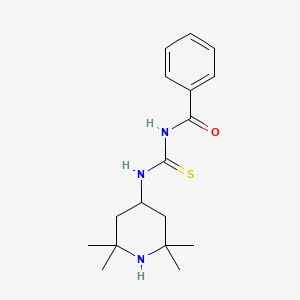
1-BENZOYL-3-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction proceeds smoothly at room temperature, yielding the desired thiourea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.
Benzoyl isothiocyanate: Another precursor used in the synthesis.
Thiourea: A structurally related compound with similar reactivity.
Uniqueness
1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the combination of the benzoyl and tetramethylpiperidinyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its simpler counterparts.
Propiedades
IUPAC Name |
N-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-16(2)10-13(11-17(3,4)20-16)18-15(22)19-14(21)12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGSQAUIAAYNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)
![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)

![N-{(E)-[2-(naphthalen-1-ylmethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)
![1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE](/img/structure/B5557292.png)
![4,4-DIMETHYL-6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE](/img/structure/B5557299.png)
![Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B5557300.png)
![5,6-Dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B5557303.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)
![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5557365.png)
